

Veratric Acid: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Veratric Acid	
Cat. No.:	B131383	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Veratric acid, also known as 3,4-dimethoxybenzoic acid, is a readily available and versatile benzoic acid derivative that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its chemical structure, featuring a carboxylic acid group and two methoxy groups on the benzene ring, allows for diverse chemical modifications, making it a valuable building block in the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals using **veratric acid** as a starting material or key intermediate.

Physicochemical Properties of Veratric Acid



Property	Value	Reference
CAS Number	93-07-2	[2]
Molecular Formula	C9H10O4	[2]
Molecular Weight	182.17 g/mol	[2]
Appearance	White to off-white crystalline powder	
Melting Point	181-184 °C	_
Solubility	Soluble in ethanol and ether; slightly soluble in hot water; sparingly soluble in cold water.	

Pharmaceutical Applications and Synthesis Protocols

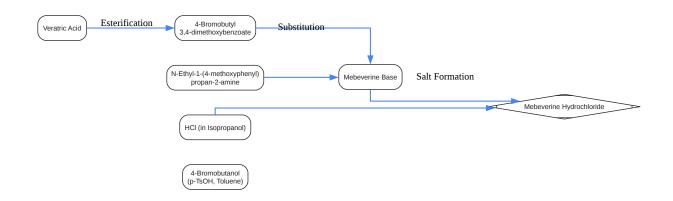
Veratric acid is a precursor in the synthesis of several notable pharmaceuticals, including the antispasmodic agent mebeverine and the vasodilator papaverine. It also serves as a potential starting material for the synthesis of trimethoprim, verapamil, and alfuzosin through multi-step synthetic pathways.

Mebeverine Hydrochloride

Mebeverine is a musculotropic antispasmodic drug used to relieve symptoms of irritable bowel syndrome (IBS). The synthesis of mebeverine hydrochloride from **veratric acid** involves an initial esterification followed by a substitution reaction.

Synthetic Scheme:





Click to download full resolution via product page

Synthetic pathway for Mebeverine Hydrochloride from **Veratric Acid**.

Experimental Protocol: Synthesis of 4-Bromobutyl 3,4-dimethoxybenzoate

This protocol is adapted from a reported efficient synthesis of Mebeverine hydrochloride.

Materials:

- Veratric acid (1.0 kg, 5.5 mol)
- Toluene (5.0 L)
- 4-Bromobutanol (1.0 kg, 6.6 mol, 1.2 eq)
- p-Toluenesulfonic acid (p-TsOH) (0.25 kg, 1.3 mol, 0.24 eq)
- Water

Procedure:



- To a stirred solution of **Veratric acid** in toluene, add 4-bromobutanol and p-TsOH at 25-35°C.
- Slowly increase the temperature of the reaction mixture to 105-115°C and maintain for 10-15 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to 25-35°C.
- Add water (5.0 L) and stir for 30 minutes.
- Separate the organic and aqueous layers.
- Evaporate the toluene from the organic layer under vacuum to obtain 4-Bromobutyl 3,4dimethoxybenzoate.

Quantitative Data:

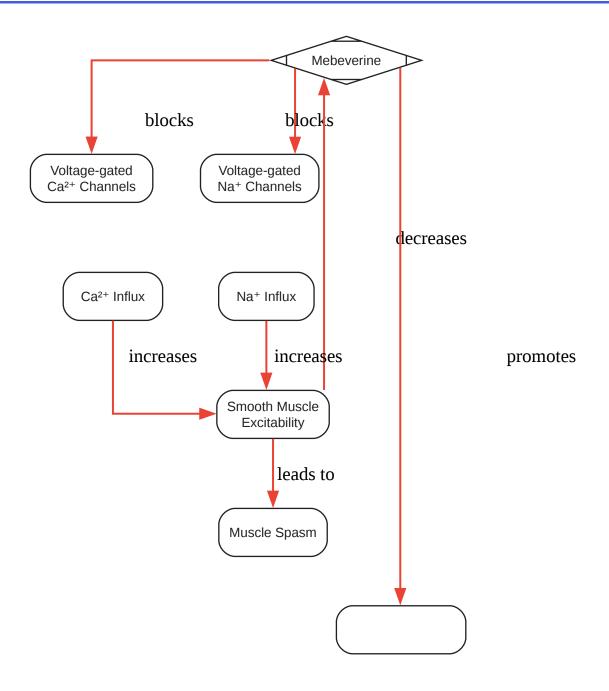
Product	Yield	Purity (by GC)
4-Bromobutyl 3,4- dimethoxybenzoate	1.6 - 1.65 kg	>98.0%

Subsequent Step: The intermediate, 4-bromobutyl 3,4-dimethoxybenzoate, is then reacted with N-ethyl-1-(4-methoxyphenyl)propan-2-amine, followed by conversion to the hydrochloride salt to yield mebeverine hydrochloride with an overall yield of approximately 77%.

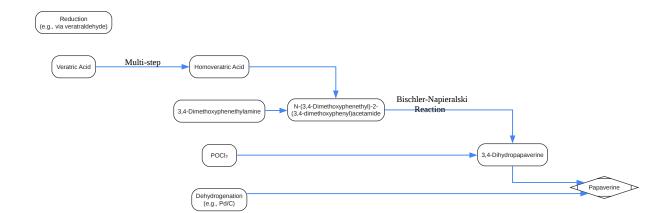
Mechanism of Action: Mebeverine

Mebeverine is a direct-acting smooth muscle relaxant. Its mechanism of action is multifactorial, involving the blockade of calcium and sodium channels in smooth muscle cells, which reduces muscle excitability and relieves spasms.[3][4]

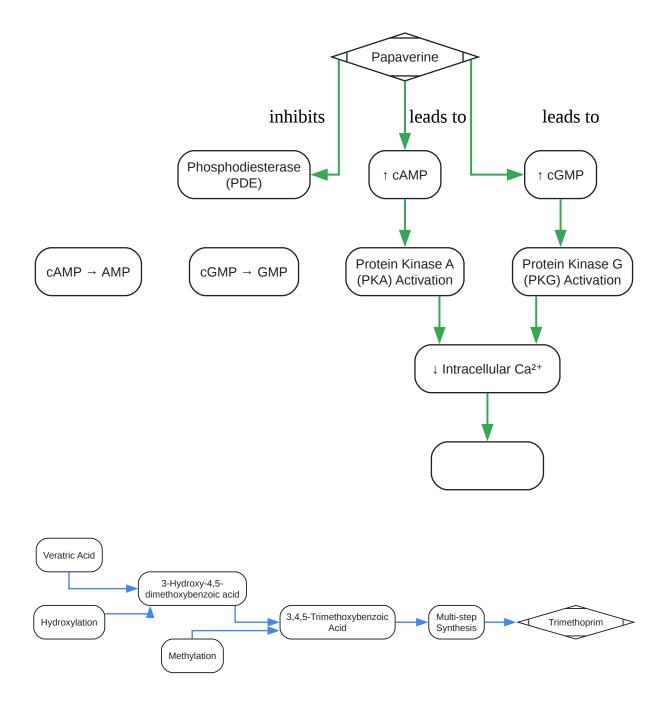




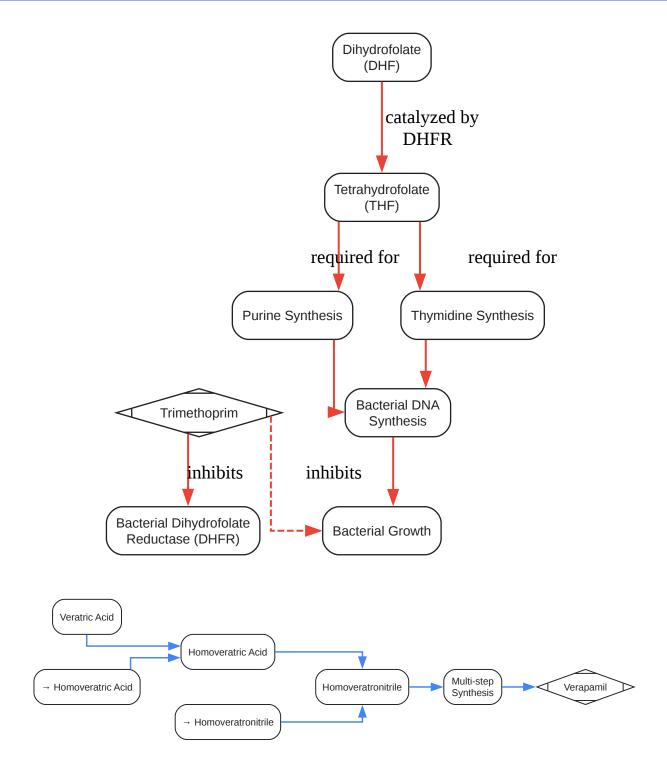




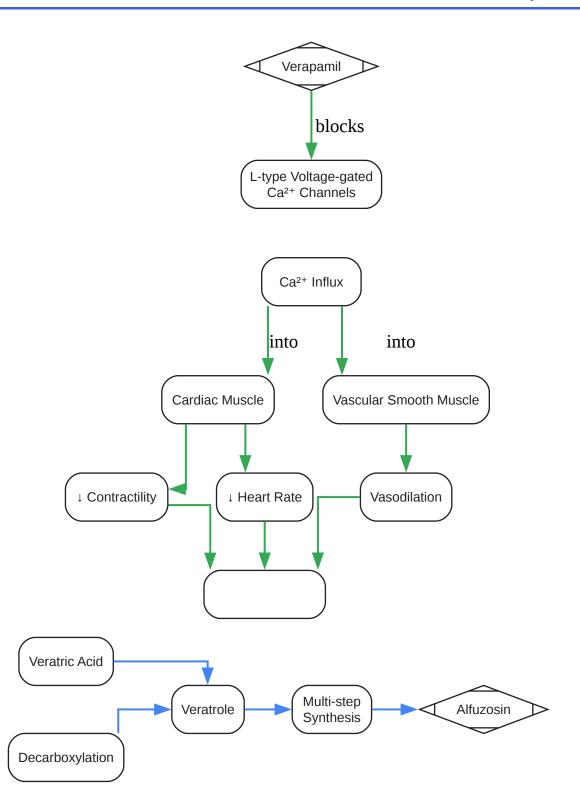












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. US20060062845A1 Alfuzosin tablets and synthesis Google Patents [patents.google.com]
- 2. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US10144703B2 Process for the preparation of Verapamil hydrochloride Google Patents [patents.google.com]
- 4. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Veratric Acid: A Versatile Intermediate in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131383#veratric-acid-as-an-intermediate-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com